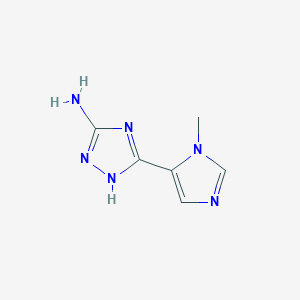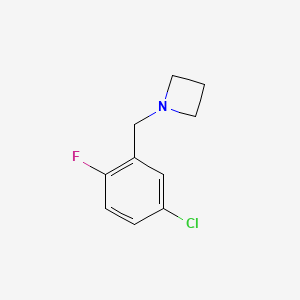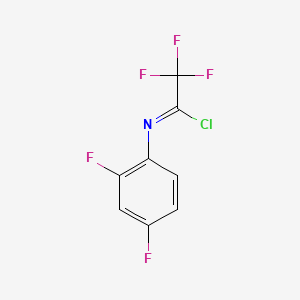
6-(Trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)quinazoline is a heterocyclic compound that features a quinazoline core with a trifluoromethyl group at the 6-position. Quinazoline derivatives are known for their broad spectrum of biological activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the metal-catalyzed approach, which includes transition metal-catalyzed reactions such as C-H activation and cascade reactions . For instance, a gold(I)-catalyzed method has been reported for the synthesis of quinazoline derivatives .
Industrial Production Methods: Industrial production methods often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a Werner helicase inhibitor.
Industry: Utilized in the development of agrochemicals and functional organic materials.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For example, as a Werner helicase inhibitor, it binds to the enzyme’s active site, preventing its function and thereby inhibiting cancer cell proliferation . The compound’s trifluoromethyl group enhances its binding affinity and selectivity for the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Afatinib: A quinazoline derivative used as an anticancer agent.
Osimertinib: Another quinazoline-based drug used in cancer therapy.
Gefitinib: A quinazoline compound used to treat non-small cell lung cancer.
Uniqueness: 6-(Trifluoromethyl)quinazoline is unique due to its trifluoromethyl group, which enhances its metabolic stability and bioactivity compared to other quinazoline derivatives . This makes it a valuable compound in drug design and development.
Eigenschaften
Molekularformel |
C9H5F3N2 |
|---|---|
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-1-2-8-6(3-7)4-13-5-14-8/h1-5H |
InChI-Schlüssel |
PFVCOSUGIGNBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=NC=C2C=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)


![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
![6,6-Difluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13682039.png)
![1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682067.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B13682075.png)
![Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B13682081.png)

![3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682088.png)



